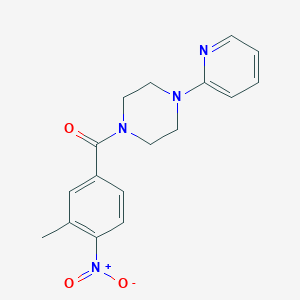
1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as MNBP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNBP is a piperazine derivative that has shown promise as a tool for studying the mechanisms of various physiological and biochemical processes. In
科学研究应用
1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs), which are involved in many physiological processes. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to selectively bind to certain GPCRs, making it a useful tool for studying their function. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has also been used in studies of ion channels, which are involved in the regulation of cellular activity. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to modulate the activity of certain ion channels, making it a useful tool for studying their function as well.
作用机制
The mechanism of action of 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the modulation of GPCR and ion channel activity. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to selectively bind to certain GPCRs and modulate their activity, which can affect downstream signaling pathways. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has also been shown to modulate the activity of certain ion channels, which can affect the flow of ions across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine are varied and depend on the specific GPCRs and ion channels it interacts with. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has also been shown to modulate the activity of ion channels involved in pain perception, making it a potential tool for studying pain pathways.
实验室实验的优点和局限性
The advantages of using 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine in lab experiments include its selectivity for certain GPCRs and ion channels, which allows for more precise studies of their function. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine is also relatively easy to synthesize and purify, making it accessible to researchers. The limitations of using 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine. One area of interest is the development of 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine derivatives with improved selectivity and potency for specific GPCRs and ion channels. Another area of interest is the use of 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine in studies of pain pathways, as it has shown promise in modulating the activity of ion channels involved in pain perception. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine and its potential applications in scientific research.
合成方法
The synthesis of 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 3-methyl-4-nitrobenzoic acid with 2-pyridinecarboxaldehyde in the presence of piperazine and a suitable solvent. The reaction produces 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine as a yellow crystalline solid with a melting point of 181-183°C.
属性
IUPAC Name |
(3-methyl-4-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-13-12-14(5-6-15(13)21(23)24)17(22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLDHXJIOZYGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
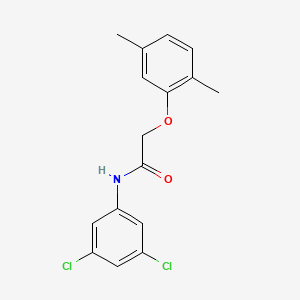
![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)
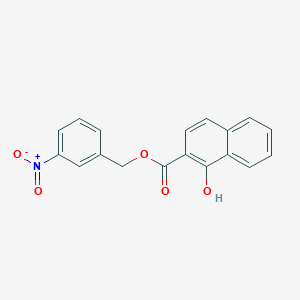
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
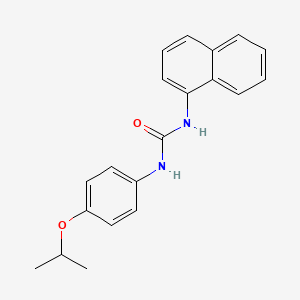
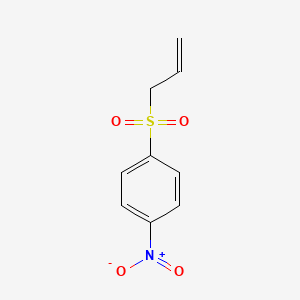
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
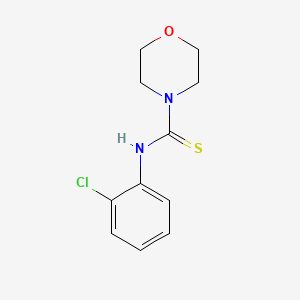
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)